3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
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Overview
Description
3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is a compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its significant structural components in various agrochemicals and pharmaceuticals . The unique chemical structure of imidazo[1,5-a]pyridine derivatives makes them versatile and useful in different applications, including materials science, pharmaceuticals, and optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridine derivatives, including 3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid, involves several methodologies. Common synthetic routes include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the convenient access to imidazo[1,5-a]pyridine from readily available starting materials.
Industrial Production Methods
Industrial production methods for imidazo[1,5-a]pyridine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles or electrophiles for substitution reactions. The specific conditions for these reactions depend on the desired transformation and the reactivity of the compound.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted imidazo[1,5-a]pyridine derivatives .
Scientific Research Applications
3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid has several scientific research applications due to its unique chemical structure and properties
Mechanism of Action
The mechanism of action of 3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid can be compared with other similar compounds within the imidazo[1,5-a]pyridine family. Similar compounds include:
Imidazo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their functional groups and properties.
Indole derivatives: These compounds have a different core structure but exhibit similar biological activities.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-(oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)11-10-3-1-2-6-15(10)12(14-11)9-4-7-18-8-5-9/h1-3,6,9H,4-5,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHWJPZUSDGACB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=C3N2C=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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